Ethyl 3-cyano-3-methylbutanoate
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Overview
Description
Ethyl 3-cyano-3-methylbutanoate is an organic compound with the molecular formula C8H13NO2 It is an ester derivative of butanoic acid and is characterized by the presence of a cyano group and a methyl group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-3-methylbutanoate can be synthesized through the esterification of 3-cyano-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with controlled reaction conditions, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester group can be hydrolyzed to yield 3-cyano-3-methylbutanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts.
Major Products Formed:
Hydrolysis: 3-cyano-3-methylbutanoic acid, ethanol.
Reduction: 3-amino-3-methylbutanoic acid.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-3-methylbutanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and cyano group transformations.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: this compound is utilized in the production of specialty chemicals, flavors, and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-methylbutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of 3-cyano-3-methylbutanoic acid and ethanol.
Cyano Group Transformation: The cyano group can undergo reduction or substitution reactions, altering the compound’s reactivity and biological activity.
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Ethyl 3-cyano-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-methylbutanoate: Similar structure but with the cyano group at a different position, leading to different reactivity and applications.
Mthis compound: Similar ester but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Ethyl 3-methylbutanoate: Lacks the cyano group, resulting in different reactivity and uses.
Uniqueness: this compound is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
ethyl 3-cyano-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-11-7(10)5-8(2,3)6-9/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVOLKOIVLZJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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